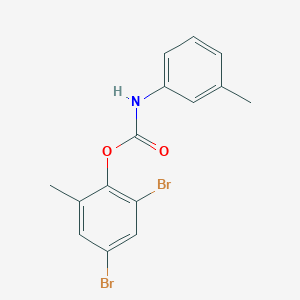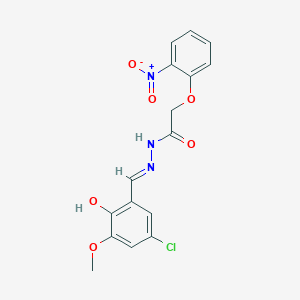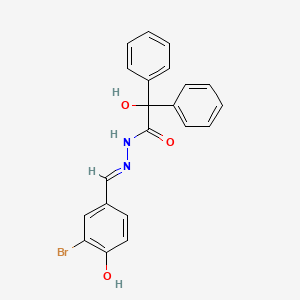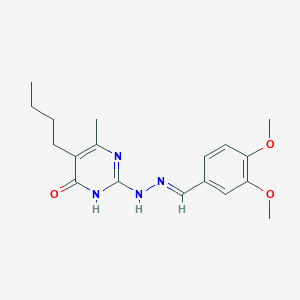
2,4-dibromo-6-methylphenyl (3-methylphenyl)carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,4-dibromo-6-methylphenyl (3-methylphenyl)carbamate, commonly known as bromoxynil, is a herbicide that is widely used to control broadleaf weeds in crops. It was first introduced in the 1960s and has since become a popular choice among farmers due to its effectiveness and low toxicity.
Mecanismo De Acción
Further research is needed to fully understand the mechanism of action of bromoxynil and its impact on plant physiology.
3. Environmental impact: Researchers are studying the environmental impact of bromoxynil, including its potential to leach into groundwater and its impact on non-target organisms.
4. Alternative herbicides: Researchers are exploring alternative herbicides that are more environmentally friendly and have lower toxicity.
Conclusion:
In conclusion, bromoxynil is a widely used herbicide that has been extensively studied for its effectiveness and impact on the environment. It works by inhibiting photosynthesis in plants and has both biochemical and physiological effects. While it is a popular choice among farmers and researchers, there is still much to be learned about its mechanism of action and environmental impact. Future research will focus on developing new formulations, understanding the mechanism of action, and exploring alternative herbicides.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Bromoxynil is a widely used herbicide in laboratory experiments due to its effectiveness and low toxicity. It is easy to handle and can be used in a variety of experimental setups. However, its effectiveness can vary depending on the type of plant and the environmental conditions. Additionally, its persistence in soil and water can make it difficult to conduct long-term experiments.
Direcciones Futuras
There are several future directions for research on bromoxynil, including:
1. Development of new formulations: Researchers are exploring new formulations of bromoxynil that are more effective and have lower environmental impact.
2.
Métodos De Síntesis
Bromoxynil can be synthesized by reacting 2,4-dibromo-6-methylphenol with methyl isocyanate in the presence of a catalyst such as triethylamine. The reaction yields 2,4-dibromo-6-methylphenyl (3-methylphenyl)carbamate, which is then purified by recrystallization.
Aplicaciones Científicas De Investigación
Bromoxynil has been extensively studied for its herbicidal properties and its impact on the environment. It has been used in various scientific research applications, including:
1. Weed control: Bromoxynil is effective in controlling broadleaf weeds in crops such as corn, soybeans, and wheat.
2. Environmental impact: Bromoxynil has been studied for its impact on the environment, including its persistence in soil and water, its potential to leach into groundwater, and its toxicity to non-target organisms.
3. Biodegradation: Bromoxynil has been shown to be biodegradable in soil and water, which makes it a desirable herbicide from an environmental perspective.
Propiedades
IUPAC Name |
(2,4-dibromo-6-methylphenyl) N-(3-methylphenyl)carbamate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13Br2NO2/c1-9-4-3-5-12(6-9)18-15(19)20-14-10(2)7-11(16)8-13(14)17/h3-8H,1-2H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBIOJKDJTLXPSV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)OC2=C(C=C(C=C2C)Br)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13Br2NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.08 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2,4-dibromo-6-methylphenyl) N-(3-methylphenyl)carbamate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[2-hydroxy-3-(4-methoxy-2-{[(2-methyl-2-propen-1-yl)amino]methyl}phenoxy)propyl]-4-piperidinol](/img/structure/B6086785.png)

![5-({4-[(2-ethyl-1-piperidinyl)carbonyl]-1,3-oxazol-2-yl}methoxy)-2-methyl-1,3-benzothiazole](/img/structure/B6086814.png)
![2-ethoxy-4-{[3-(2-hydroxyethyl)-4-(2-methylbenzyl)-1-piperazinyl]methyl}phenol](/img/structure/B6086826.png)


![1-(2-fluorobenzyl)-N-{1-[4-(methylsulfonyl)phenyl]propyl}-4-piperidinecarboxamide](/img/structure/B6086841.png)

![5-amino-4-phenyl-1-[3-(trifluoromethyl)phenyl]-1,2-dihydro-3H-pyrrol-3-one](/img/structure/B6086857.png)
![3-nitro-N-[2-(1-piperidinyl)-5-(trifluoromethyl)phenyl]benzamide](/img/structure/B6086864.png)

![1-[3-(4-{[(2,3-difluoro-4-methylbenzyl)amino]methyl}-2-methoxyphenoxy)-2-hydroxypropyl]-4-piperidinol](/img/structure/B6086879.png)
![2-(2,1,3-benzoxadiazol-5-ylmethyl)-7-(2-fluorobenzyl)-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B6086895.png)
![1-phenyl-4-{1-[(3-phenyl-1H-pyrazol-4-yl)methyl]-3-piperidinyl}piperazine](/img/structure/B6086900.png)